(1-~13~C)Aniline

Stable Isotope Dilution Assay LC-MS/MS Quantification Isotopic Purity

(1-¹³C)Aniline (Benzenamine-1-¹³C) is a stable isotope-labeled analog of aniline in which the carbon-12 atom at the C1 position is replaced by carbon-13. This single-site ¹³C substitution confers a +1 Da mass shift (M+1) relative to unlabeled aniline while preserving near-identical physicochemical properties, including boiling point (184 °C), density (1.033 g/mL at 25 °C), and refractive index (n20/D 1.586).

Molecular Formula C6H7N
C6H7N
C6H5NH2
Molecular Weight 93.13 g/mol
CAS No. 18960-62-8
Cat. No. B101788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-~13~C)Aniline
CAS18960-62-8
Molecular FormulaC6H7N
C6H7N
C6H5NH2
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N
InChIInChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2
InChIKeyPAYRUJLWNCNPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 73 °F (NTP, 1992)
In water, 36,000 mg/L at 25 °C
3.5 parts/100 parts water at 25 °C;  6.4 parts/100 parts water at 90 °C
One gram dissolves in 28.6 mL water, 15.7 mL boiling water
Soluble in water
For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page.
36 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 3.4
4%

Structure & Identifiers


Interactive Chemical Structure Model





(1-¹³C)Aniline (CAS 18960-62-8): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


(1-¹³C)Aniline (Benzenamine-1-¹³C) is a stable isotope-labeled analog of aniline in which the carbon-12 atom at the C1 position is replaced by carbon-13. This single-site ¹³C substitution confers a +1 Da mass shift (M+1) relative to unlabeled aniline while preserving near-identical physicochemical properties, including boiling point (184 °C), density (1.033 g/mL at 25 °C), and refractive index (n20/D 1.586) . As a class of stable isotope-labeled internal standards (SIL-IS), ¹³C-labeled compounds are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to correct for matrix effects, ion suppression, and sample preparation variability in quantitative bioanalytical assays [1].

Why Unlabeled Aniline or Deuterated Analogs Cannot Simply Substitute (1-¹³C)Aniline in Validated Bioanalytical Methods


Generic substitution fails because the analytical performance of an internal standard depends critically on isotopic positioning, mass differential, and chemical stability. Unlabeled aniline cannot be differentiated from endogenous or sample-derived aniline by mass spectrometry, rendering it useless as a SIL-IS. Deuterated aniline analogs (e.g., aniline-d₅), while mass-differentiated, are susceptible to hydrogen-deuterium exchange with protic LC mobile phase solvents and may exhibit chromatographic retention time shifts relative to the analyte due to stronger deuterium isotope effects [1]. In contrast, ¹³C labeling at the skeletal C1 position offers superior chemical stability with no exchangeable protons, and the single-site substitution yields a +1 Da shift that satisfies minimum mass differential requirements for baseline MS resolution [2].

(1-¹³C)Aniline (CAS 18960-62-8): Quantitative Differentiation Evidence vs. Unlabeled Aniline and Alternative Isotopologs


Isotopic Enrichment Purity: 99 atom % ¹³C Specification Enables Accurate Quantification with Negligible Unlabeled Interference

(1-¹³C)Aniline is supplied with a certified isotopic purity of 99 atom % ¹³C and chemical purity of 99% (CP) . This exceeds the minimum isotopic enrichment threshold of 98% recommended for reliable SIL-IS performance [1]. The <1% unlabeled residual fraction minimizes the need for complex isotopic correction calculations that would otherwise compromise quantitative accuracy, particularly at low analyte concentrations where unlabeled IS contribution could systematically bias measurements.

Stable Isotope Dilution Assay LC-MS/MS Quantification Isotopic Purity

Single-Site ¹³C Skeletal Labeling: +1 Da Mass Shift Sufficient for MS Differentiation with Minimal Isotope Effect vs. Deuterated Analogs

(1-¹³C)Aniline exhibits a +1 Da mass shift (M+1) relative to unlabeled aniline . This mass differential, while smaller than the +3 to +5 Da shifts typical of multi-deuterated analogs, is sufficient for baseline resolution in modern triple quadrupole MS instruments when combined with chromatographic separation. Critically, ¹³C substitution in the aromatic ring skeleton introduces negligible chromatographic isotope effect, ensuring co-elution of analyte and IS [1]. Deuterated anilines, in contrast, frequently exhibit retention time shifts on reversed-phase LC due to stronger deuterium isotope effects on hydrophobicity, which can compromise quantification accuracy when matrix effects vary across the chromatographic peak [2].

Isotope Effect Chromatographic Co-elution Mass Spectrometry Resolution

Chemical Stability of Skeletal ¹³C Label: No Hydrogen-Deuterium Exchange Artifacts During LC Analysis

The ¹³C label in (1-¹³C)Aniline is incorporated directly into the aromatic carbon skeleton at the C1 position bearing the amino group . Unlike deuterium labels on exchangeable protons (e.g., N-H of aniline), this skeletal carbon-13 label is chemically inert under all standard LC-MS conditions and does not undergo isotopic exchange with protic solvents (water, methanol) or acidic/basic mobile phase modifiers [1]. Deuterated aniline analogs containing N-D bonds are vulnerable to back-exchange to N-H during chromatography, which reduces effective isotopic enrichment on-column and introduces quantification bias.

Isotope Exchange Internal Standard Stability LC Mobile Phase Compatibility

Mass Shift Specification: +1 Da Differential Provides Unambiguous Analyte-IS Discrimination with Minimal Isotopic Overlap Correction

(1-¹³C)Aniline is specified with a mass shift of M+1 relative to the unlabeled compound . This +1 Da differential is sufficient for MS discrimination while remaining below the threshold where significant isotopic overlap from natural abundance ¹³C in the analyte (~1.1% per carbon) would require complex correction algorithms. For small molecules in the 50-800 Da range, guidance recommends a minimum of 3 Da mass difference for deuterated IS to avoid interference from natural M+1/M+2 isotopologues; however, the single ¹³C substitution yields predictable and minimal natural abundance contribution from the IS into the analyte channel, simplifying quantification [1].

Mass Spectrometry Isotopic Interference Quantitative Bioanalysis

(1-¹³C)Aniline (CAS 18960-62-8): Evidence-Backed Application Scenarios for Scientific Procurement


Internal Standard for LC-MS/MS Quantification of Endogenous Aniline and Aromatic Amine Metabolites in Biological Matrices

(1-¹³C)Aniline is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for quantifying aniline or aniline-containing metabolites in plasma, urine, or tissue homogenates. The 99 atom % ¹³C enrichment ensures minimal unlabeled interference, while the skeletal ¹³C label provides a +1 Da mass shift sufficient for MS differentiation. Critically, the absence of exchangeable deuterium eliminates the back-exchange artifact risk that complicates deuterated IS methods when aqueous/organic mobile phases are employed .

Derivatization Reagent for Differential Isotope Labeling in Quantitative Metabolomics (e.g., SCFA Analysis)

In differential isotope labeling workflows, (1-¹³C)Aniline serves as the 'heavy' derivatization reagent paired with unlabeled ¹²C-aniline (the 'light' reagent) to enable relative or absolute quantification of carboxylic acid-containing metabolites. This approach has been validated for short-chain fatty acid (SCFA) analysis in human stool, where ¹²C-aniline derivatizes endogenous SCFAs and ¹³C-aniline derivatizes spiked calibration standards, enabling accurate matrix-matched quantification via LC-MS/MS .

Stable Isotope Tracer for Metabolic Flux Analysis of Aniline Moiety-Containing Xenobiotics

The single-site ¹³C label at the C1 position of the aniline ring enables precise tracking of the aniline moiety through metabolic pathways in vitro (e.g., microsomal incubations, hepatocyte assays) or in vivo. Unlike radiolabeled ¹⁴C-aniline, (1-¹³C)Aniline permits MS-based detection without radiation safety infrastructure. The skeletal label remains intact through Phase I and Phase II biotransformations, allowing unambiguous identification of metabolites retaining the labeled carbon .

System Suitability and Calibration Standard for Environmental Monitoring of Aniline in Water/Soil Matrices

(1-¹³C)Aniline is employed as an isotope dilution internal standard in EPA-style environmental LC-MS/MS methods for monitoring aniline contamination in groundwater, surface water, or soil extracts. The compound's identical physicochemical properties (boiling point 184 °C, density 1.033 g/mL) to unlabeled aniline ensure equivalent extraction recovery and chromatographic behavior, correcting for matrix suppression effects that are pronounced in environmental samples with high dissolved organic carbon content .

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